
8-Methoxy-2,2-dimethylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2,2-dimethylchroman-4-one is a derivative of chromanone or Chroman-4-one, which is a significant and intriguing heterobicyclic compound. It serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 distinguishes it from chromone and results in significant variations in biological activities .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
The 3-Bromination of 7-methoxy-2,2-dimethylchroman-4-one stabilizes the anion obtained on deprotonation with LDA sufficiently for 3-alkylation to take place without the usual ring-opening .Physical And Chemical Properties Analysis
The molecular weight of 7-methoxy-2,2-dimethylchroman-4-one is 206.24 . It is a white to brown solid at room temperature .Applications De Recherche Scientifique
Bacteriostatic Properties
8-Methoxy-2,2-dimethylchroman-4-one has been identified as a constituent in various natural sources, demonstrating bacteriostatic properties. A study isolated a similar compound, characterized as 8-acetyl-3,4-dihydroxy-5,7-dimethoxy-2,2-dimethylchroman, from the aerial parts of Euodia lunu-ankenda, indicating its potential use in bacteriostatic applications (Manandhar et al., 1985).
Synthetic Chemistry
The compound has been central to various synthetic chemistry studies. For instance, 7,8-Dimethoxy-2,2-dimethylchroman, closely related to 8-Methoxy-2,2-dimethylchroman-4-one, was synthesized from pyrogallol trimethyl ether and β,β-dimethylacrylyl chloride. Such syntheses have paved the way for the creation of compounds like ripariochromene A (NakayamaMitsuru et al., 1972).
Anti-Tobacco Mosaic Virus Activities
Compounds related to 8-Methoxy-2,2-dimethylchroman-4-one have been studied for their potential anti-tobacco mosaic virus activities. In particular, 5-methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-one and similar chromones isolated from the stems of Cassia fistula showed potential anti-TMV activities (Li et al., 2014).
Cancer Research
In cancer research, 8-Methoxy-2,2-dimethylchroman-4-one derivatives have been investigated. For example, the isolation of compounds like 3,4-trans-dihydroxy-6-methoxy-2,2-dimethylchroman from the edible fungal strain Lentinus striguellus, and their subsequent study for apoptosis-inducing activity, demonstrates the compound's relevance in oncological studies (Zheng et al., 2009).
Chemical-Epigenetic Studies
The compound has been included in chemical-epigenetic studies to enhance chemodiversity. A study isolated new meroterpenoids, including compounds related to 2,2-dimethylchroman, from Aspergillus terreus, highlighting the compound's role in diversifying the chemical profiles of fungi (Sun et al., 2018).
Mécanisme D'action
Target of Action
8-Methoxy-2,2-dimethylchroman-4-one, a derivative of chromanone, is known to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone analogs are known to interact with their targets and induce significant changes in biological activities . For instance, some chromanone derivatives have been found to inhibit tumor necrosis factor-α (TNF-α), which plays a crucial role in cell signaling and immune responses .
Biochemical Pathways
Chromanone and its derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . For example, they can inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play a role in oxidative stress and inflammation .
Result of Action
Chromanone derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . They can also inhibit lipid peroxidation reactions induced by peroxynitrite anions and prevent damage to skin cells caused by peroxynitrite anions and nitric oxide .
Action Environment
It’s worth noting that chromanone derivatives have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair, and for the treatment of skin and hair-related defects like inflammation and allergies . This suggests that the compound’s action may be influenced by environmental factors such as UV radiation.
Safety and Hazards
Orientations Futures
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in the development of new drugs with a wide range of pharmacological activities.
Propriétés
IUPAC Name |
8-methoxy-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)15-12/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVAFZFSGRBVBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,2-dimethylchroman-4-one | |
CAS RN |
15496-18-1 |
Source


|
| Record name | 8-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

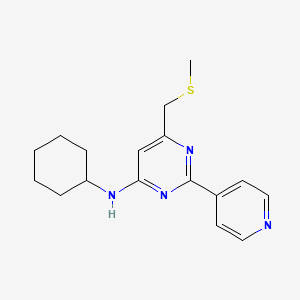
![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)
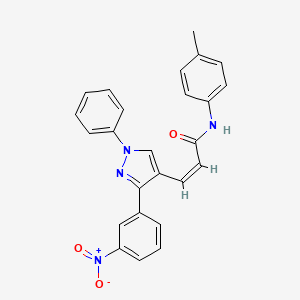

![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)

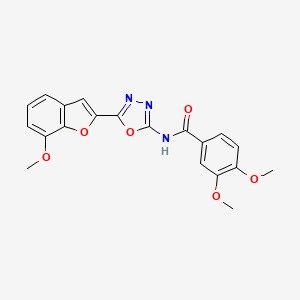
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)
![4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2397946.png)
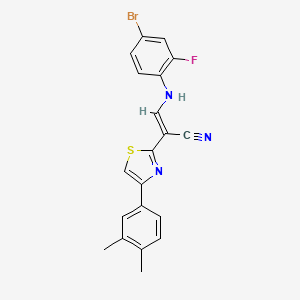
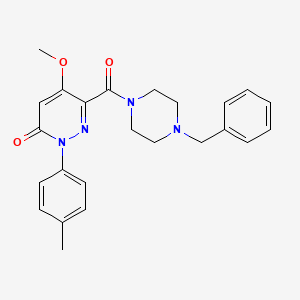
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)